Barbituric acid, 5-butyl-1,3-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barbituric acid, 5-butyl-1,3-diphenyl-: is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound Barbituric acid itself is the parent compound of barbiturate drugs, although it is not pharmacologically active
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of barbituric acid derivatives typically involves the condensation of urea with malonic acid derivatives. For the 5-butyl-1,3-diphenyl derivative, specific starting materials such as butyl-substituted malonic acid and diphenylurea are used. The reaction is usually carried out in the presence of a strong acid or base to facilitate the condensation process .
Industrial Production Methods: Industrial production of barbituric acid derivatives often employs continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high efficiency and purity, with careful control of temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: Barbituric acid derivatives, including the 5-butyl-1,3-diphenyl variant, undergo various chemical reactions such as oxidation, reduction, and substitution. These reactions are influenced by the functional groups present on the molecule .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize barbituric acid derivatives.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Scientific Research Applications
Chemistry: Barbituric acid derivatives are used as building blocks in organic synthesis. They serve as precursors for the synthesis of more complex molecules and are involved in various catalytic reactions .
Biology: In biological research, barbituric acid derivatives are studied for their potential as enzyme inhibitors and their interactions with biological macromolecules .
Medicine: Some barbituric acid derivatives have pharmacological properties and are used in the development of sedative and hypnotic drugs. They are also investigated for their potential anti-cancer and anti-microbial activities .
Industry: In the industrial sector, barbituric acid derivatives are used in the production of polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of barbituric acid derivatives involves their interaction with specific molecular targets. For example, some derivatives act as central nervous system depressants by binding to gamma-aminobutyric acid (GABA) receptors. This binding increases the duration of chloride ion channel opening, leading to prolonged inhibitory effects of GABA at the postsynaptic neuron .
Comparison with Similar Compounds
5,5-Diethylbarbituric acid:
1,3-Dimethylbarbituric acid: Used in various organic synthesis reactions.
5-Phenylbarbituric acid: Studied for its potential pharmacological activities.
Uniqueness: The 5-butyl-1,3-diphenyl derivative of barbituric acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
745-34-6 |
---|---|
Molecular Formula |
C20H20N2O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
5-butyl-1,3-diphenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C20H20N2O3/c1-2-3-14-17-18(23)21(15-10-6-4-7-11-15)20(25)22(19(17)24)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3 |
InChI Key |
BDXKIVHGIVLZBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.